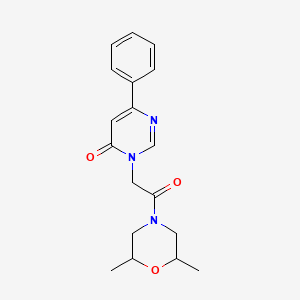
3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrimidinone derivative, which is a class of compounds that contain a pyrimidine ring - a six-membered ring with two nitrogen atoms and four carbon atoms, and a ketone group. The 2,6-dimethylmorpholino moiety suggests the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom, with methyl groups attached to the 2 and 6 positions of the ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a suitable pyrimidinone derivative with a 2,6-dimethylmorpholino moiety. The 2,6-dimethylmorpholino group is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring and a morpholine ring, connected by an ethoxy group. The phenyl group attached to the pyrimidinone ring would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ketone group in the pyrimidinone ring, which could undergo reactions typical of carbonyl groups. The morpholine ring might also participate in reactions involving the nitrogen atom .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
The compound has been explored in the context of organic synthesis and chemical reactions, showcasing its potential in creating complex molecular structures. For example, studies have highlighted its role in isocyanide insertion reactions with palladium and carbon bonds in complexes, demonstrating a mechanism that involves substitution followed by a rate-determining methyl migration to the precoordinated isocyanide (Delis et al., 1997).
Photophysical Studies
Research on the photophysical properties of related compounds has provided insights into the behavior of these molecules under light exposure. For instance, complexes containing dimethylmorpholino units have been studied for their emission properties, which are crucial for applications in lighting and display technologies (Zanoni et al., 2014).
Antifungal Properties
A significant application area is the investigation of antifungal properties. Some derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, which share structural similarities with the compound , have been identified as potent antifungal agents against a range of fungal species, highlighting the potential for developing new antifungal treatments (Bardiot et al., 2015).
Application in Optoelectronics
The compound's derivatives have also found application in optoelectronics, particularly in the development of materials for organic light-emitting diodes (OLEDs) and other lighting applications. The research into the photophysical effects of metal-carbon σ bonds in ortho-metalated complexes has contributed to understanding the emission properties of these materials, which is crucial for designing efficient light-emitting devices (Sprouse et al., 1984).
Eigenschaften
IUPAC Name |
3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-9-20(10-14(2)24-13)18(23)11-21-12-19-16(8-17(21)22)15-6-4-3-5-7-15/h3-8,12-14H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISUILQUCOLPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2710804.png)
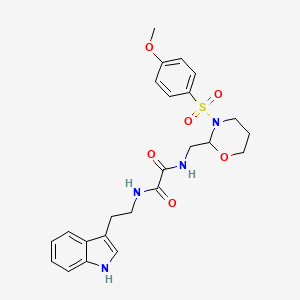
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2710806.png)
![2-Fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile](/img/structure/B2710807.png)
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2710811.png)
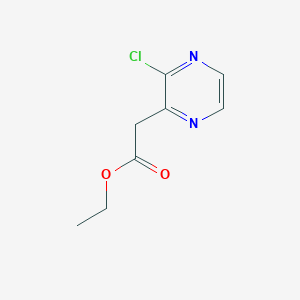
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2710815.png)
![N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide](/img/structure/B2710817.png)
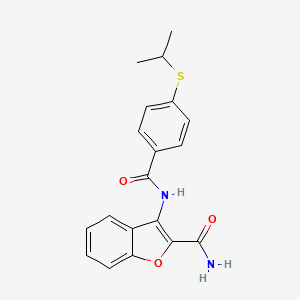
![N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2710820.png)
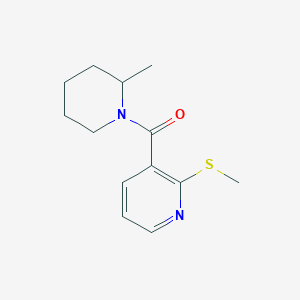
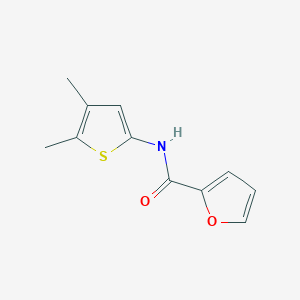
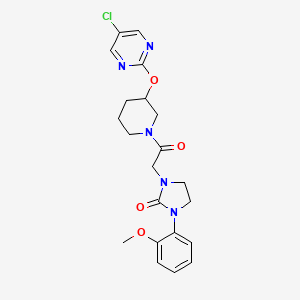
![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2710826.png)